molecular formula C30H35NO6 B14946866 Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B14946866
M. Wt: 505.6 g/mol
InChI Key: NNBHOEVKDHOCJE-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a quinoline core, and various functional groups that contribute to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the use of metal-catalyzed reactions, which are known for their efficiency and selectivity. For example, the synthesis might start with the preparation of key intermediates through reactions such as reductive coupling, followed by cyclization and functional group modifications .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and biological activity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems in the central nervous system. Further research is needed to elucidate the precise mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

cyclopentyl 7-(4-ethoxy-3-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H35NO6/c1-5-35-24-13-11-19(16-26(24)34-4)20-14-22-28(23(32)15-20)29(25-12-10-17(2)36-25)27(18(3)31-22)30(33)37-21-8-6-7-9-21/h10-13,16,20-21,29,31H,5-9,14-15H2,1-4H3

InChI Key

NNBHOEVKDHOCJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(C(=C(N3)C)C(=O)OC4CCCC4)C5=CC=C(O5)C)C(=O)C2)OC

Origin of Product

United States

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